5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid
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Overview
Description
5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a furan ring, a carboxylic acid group, and a diisopropylamino-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Attachment of the Diisopropylamino-Methyl Group: The diisopropylamino-methyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the diisopropylamino-methyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the carboxylic acid group can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diisopropylamino-methyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxylic acid group may yield 5-[(Diisopropylamino)-methyl]-furan-2-methanol.
Scientific Research Applications
5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The diisopropylamino-methyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Diethylamino)-methyl]-furan-2-carboxylic acid
- 5-[(Dimethylamino)-methyl]-furan-2-carboxylic acid
- 5-[(Dipropylamino)-methyl]-furan-2-carboxylic acid
Uniqueness
5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid is unique due to the presence of the diisopropylamino-methyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13(9(3)4)7-10-5-6-11(16-10)12(14)15/h5-6,8-9H,7H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXGMOHARFANT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(O1)C(=O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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